4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
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Overview
Description
4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a synthetic organic compound. It is characterized by its complex structure, which includes a chloro group, dimethoxy groups, a trifluoromethyl group, and a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Chloro and Dimethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Trifluoromethylphenoxy Group: This step might involve nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with butanone under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to its structural complexity, it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
Industry
In the chemical industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one: Similar compounds might include other isoquinoline derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
4-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClF3NO4/c1-30-20-11-15-8-10-28(22(29)7-4-9-24)19(18(15)13-21(20)31-2)14-32-17-6-3-5-16(12-17)23(25,26)27/h3,5-6,11-13,19H,4,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDSNAOQWOVXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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